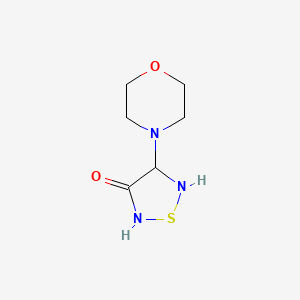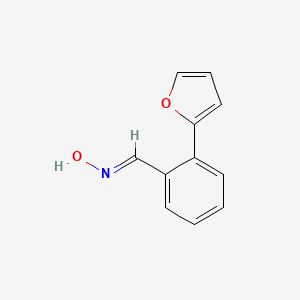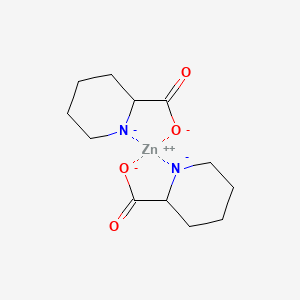
4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one is a heterocyclic compound that features a morpholine ring fused with a thiadiazolidinone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one typically involves the reaction of morpholine with thiadiazolidinone precursors under controlled conditions. One common method includes the cyclization of appropriate intermediates in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Comparison: 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one is unique due to its specific ring structure and the presence of both morpholine and thiadiazolidinone moieties. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C6H11N3O2S |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
4-morpholin-4-yl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C6H11N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h5,7H,1-4H2,(H,8,10) |
InChIキー |
MBMPFDRWTHAZFP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2C(=O)NSN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)


![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)


